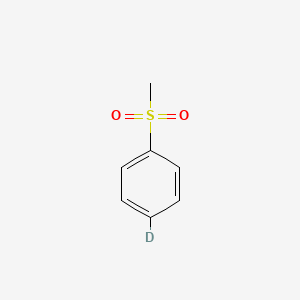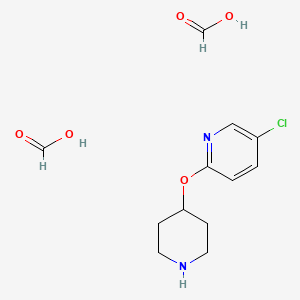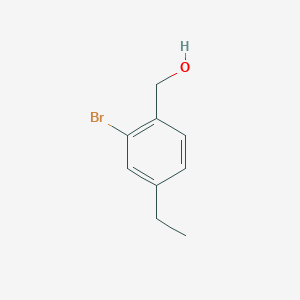
(2-Bromo-4-ethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenylmethanol derivative, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 4-ethylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used
Scientific Research Applications
(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Bromo-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of an ethyl group.
(2-Bromo-4-ethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group
Uniqueness
(2-Bromo-4-ethylphenyl)methanol is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(2-bromo-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
InChI Key |
ZAKHCPUXJFLIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


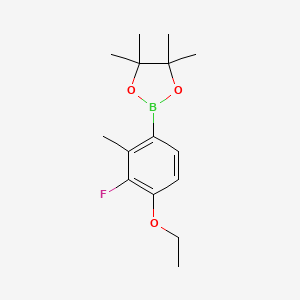
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)

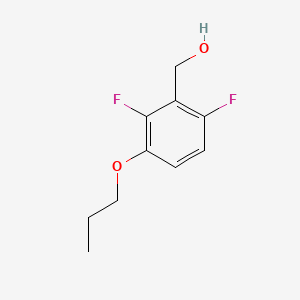
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
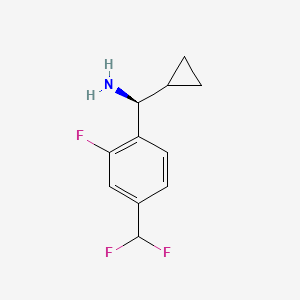

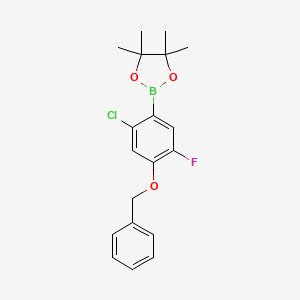
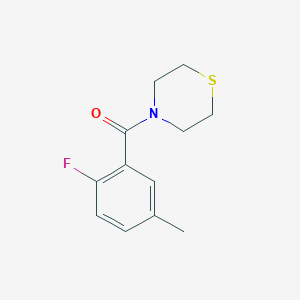

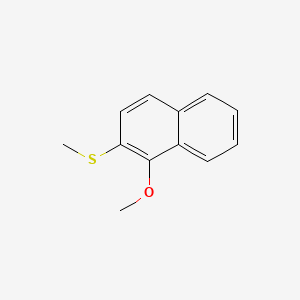
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
